molecular formula C7H4BrClN2 B1343733 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 1000340-64-6

6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1343733
M. Wt: 231.48 g/mol
InChI Key: OVLYMSBXUYTCSP-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound used in structure-based drug design . It is similar to 4-Chloro-7-azaindole, a biochemical reagent used as a biological material or organic compound for life science-related research . The molecular weight of this compound is 118.1359 .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups involves the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine involves the mutual orientation of the six-membered pyridine and five-membered pyrrole rings . The structure is similar to that of 1H-pyrrolo[2,3-b]pyridine derivatives, which have potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Synthesis and Structural Analysis

6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine serves as a versatile building block in synthetic chemistry, prominently in the synthesis of complex heterocyclic compounds. For instance, it's used in the efficient synthesis of 4-O- and C-substituted-7-azaindoles through nucleophilic displacement, highlighting its role in creating diverse derivatives (Figueroa‐Pérez et al., 2006). The compound also features in the synthesis of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivatives, utilized in the total synthesis of natural alkaloids like variolin B, demonstrating its importance in the synthesis of complex natural products (Baeza et al., 2010).

Molecular and Crystal Structure Insights

The compound's role extends to studies on molecular and crystal structures, offering insights into the electronic structure and stability of materials. For instance, an experimental charge density study of 4-chloro-1H-pyrrolo[2,3-b]pyridine revealed the covalent nature of N–C and C–C bonds and provided insights into intermolecular interactions, contributing to understanding the material's stability and electronic properties (Hazra et al., 2012).

Material Science and Semiconductor Applications

In material science, derivatives of 6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine contribute to developing novel materials with specific optical and electronic properties. For instance, nitrogen-embedded small molecules synthesized from this compound were studied for their optical, electrochemical, self-assembly, and carrier transport properties, indicating its significance in developing n-channel transport materials with potential applications in electronics (Zhou et al., 2019).

Corrosion Inhibition

Furthermore, derivatives like 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine have been evaluated for their inhibitory performance against mild steel corrosion, indicating the compound's potential in corrosion protection applications (Saady et al., 2021).

properties

IUPAC Name

6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLYMSBXUYTCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646905
Record name 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

CAS RN

1000340-64-6
Record name 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(6-Bromo-4-chloro-pyrrolo[2,3-b]pyridin-1-yl)-phenyl-methanone (1 eq, 69.7 mmol, 23.4 g) is dissolved in MeOH (300 ml), then aqueous NaOH solution (1 M, 120 ml) is added and the resulting mixture is stirred for 18 h at r.t. The mixture is extracted with DCM and EtOAc, the extracts are combined and the solvents are removed in vacuo. Recrystallization from MeOH yields the title compound; [M+H]+=231.
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